Cas no 110590-27-7 (methyl 2-oxa-3-azabicyclo2.2.2oct-5-ene-3-carboxylate)

Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate is a bicyclic heterocyclic compound featuring a fused oxazole and azabicyclo[2.2.2]octene scaffold. Its rigid structure and functional group versatility make it valuable in synthetic organic chemistry, particularly in the development of pharmacologically active molecules. The ester moiety at the 3-position allows for further derivatization, while the unsaturated bridgehead double bond offers reactivity for cycloaddition or functionalization. This compound serves as a key intermediate in the synthesis of complex heterocycles, enabling access to structurally diverse frameworks. Its stability and well-defined reactivity profile facilitate controlled transformations in medicinal chemistry and materials science applications.
methyl 2-oxa-3-azabicyclo2.2.2oct-5-ene-3-carboxylate structure
110590-27-7 structure
商品名:methyl 2-oxa-3-azabicyclo2.2.2oct-5-ene-3-carboxylate
CAS番号:110590-27-7
MF:C8H11NO3
メガワット:169.178
MDL:MFCD32678946
CID:2606417
PubChem ID:54430819

methyl 2-oxa-3-azabicyclo2.2.2oct-5-ene-3-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 3-oxa-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate
    • methyl 2-oxa-3-azabicyclo2.2.2oct-5-ene-3-carboxylate
    • EN300-26690455
    • 110590-27-7
    • 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid, methyl ester
    • DTXSID50711270
    • WHIPJYYEBOTHCD-UHFFFAOYSA-N
    • Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate
    • N-Methoxycarbonyl-2-oxa-3-aza-bicyclo[2.2.2]oct-5-ene
    • MDL: MFCD32678946
    • インチ: InChI=1S/C8H11NO3/c1-11-8(10)9-6-2-4-7(12-9)5-3-6/h2,4,6-7H,3,5H2,1H3
    • InChIKey: WHIPJYYEBOTHCD-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 169.07389321Da
  • どういたいしつりょう: 169.07389321Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 226
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

methyl 2-oxa-3-azabicyclo2.2.2oct-5-ene-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26690455-10.0g
methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate
110590-27-7 95.0%
10.0g
$5037.0 2025-03-20
Enamine
EN300-26690455-2.5g
methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate
110590-27-7 95.0%
2.5g
$2295.0 2025-03-20
Enamine
EN300-26690455-1g
methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate
110590-27-7 95%
1g
$1172.0 2023-09-11
Aaron
AR007VHL-500mg
2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid, methyl ester
110590-27-7 95%
500mg
$1282.00 2025-02-14
Aaron
AR007VHL-5g
2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid, methyl ester
110590-27-7 95%
5g
$4695.00 2023-12-16
Aaron
AR007VHL-2.5g
2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid, methyl ester
110590-27-7 95%
2.5g
$3181.00 2023-12-16
1PlusChem
1P007V99-5g
2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid, methyl ester
110590-27-7 95%
5g
$4260.00 2023-12-26
1PlusChem
1P007V99-100mg
2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid, methyl ester
110590-27-7 95%
100mg
$565.00 2023-12-26
1PlusChem
1P007V99-250mg
2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid, methyl ester
110590-27-7 95%
250mg
$778.00 2023-12-26
1PlusChem
1P007V99-1g
2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid, methyl ester
110590-27-7 95%
1g
$1511.00 2023-12-26

methyl 2-oxa-3-azabicyclo2.2.2oct-5-ene-3-carboxylate 関連文献

methyl 2-oxa-3-azabicyclo2.2.2oct-5-ene-3-carboxylateに関する追加情報

Introduction to Methyl 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate (CAS No. 110590-27-7)

Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate, identified by its CAS number 110590-27-7, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This bicyclic structure, featuring both an oxygen and a nitrogen atom within its ring system, presents a unique framework that has garnered attention for its potential applications in drug discovery and material science.

The molecular architecture of methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate is characterized by its highly strained three-membered rings, which contribute to its reactivity and make it a valuable scaffold for synthetic chemists. The presence of both an oxa (oxygen-containing) and an aza (nitrogen-containing) group introduces diverse functional possibilities, enabling the formation of various derivatives that can be tailored for specific biological activities.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their pharmaceutical applications. The bicyclic system of methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate has been explored as a template for designing molecules with potential therapeutic effects. For instance, studies have demonstrated its utility in the synthesis of compounds that exhibit inhibitory activity against certain enzymes and receptors, making it a promising candidate for further investigation in medicinal chemistry.

The synthesis of methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate involves intricate organic transformations that highlight the compound's structural complexity. Researchers have employed various strategies, including cycloaddition reactions and ring-closing metathesis, to construct the desired bicyclic core. These synthetic approaches not only showcase the versatility of modern organic chemistry techniques but also underscore the compound's potential as a building block for more complex molecules.

One of the most compelling aspects of methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate is its ability to serve as a precursor for biologically active compounds. Recent studies have shown that derivatives of this molecule can interact with biological targets in novel ways, leading to the discovery of new pharmacophores. For example, modifications at the carboxylate position have been found to enhance binding affinity to specific proteins, suggesting potential applications in the treatment of neurological disorders and inflammatory conditions.

The electronic properties of the bicyclic system also contribute to the compound's reactivity and make it an attractive candidate for materials science applications. The strained rings can be engineered to exhibit unique electronic characteristics, which could be exploited in the development of organic semiconductors or catalysts. This dual functionality—both as a pharmaceutical intermediate and a materials science precursor—underscores the broad utility of methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate.

In conclusion, methyl 2-oxya3aza-bicyclo22oct5ene3carboxylate (CAS No. 110590277) represents a fascinating compound with significant potential in both pharmaceutical and materials science research. Its unique structural features and reactivity make it a valuable scaffold for designing novel bioactive molecules and functional materials. As research continues to uncover new applications for this compound, its importance in synthetic chemistry and drug discovery is likely to grow even further.

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